molecular formula C27H31N3O B3578662 [4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](1-NAPHTHYL)METHANONE

[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](1-NAPHTHYL)METHANONE

Cat. No.: B3578662
M. Wt: 413.6 g/mol
InChI Key: UEDMULSDAFVLEL-UHFFFAOYSA-N
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Description

4-(1-Benzyl-4-piperidyl)piperazinomethanone is a structurally complex compound featuring a methanone core bridging a 1-naphthyl aromatic system and a 4-(1-benzyl-4-piperidyl)piperazino moiety.

Properties

IUPAC Name

[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O/c31-27(26-12-6-10-23-9-4-5-11-25(23)26)30-19-17-29(18-20-30)24-13-15-28(16-14-24)21-22-7-2-1-3-8-22/h1-12,24H,13-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDMULSDAFVLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of a piperazine ring. The final step involves the attachment of the naphthyl group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the naphthyl group, converting it to a dihydronaphthalene derivative.

    Substitution: The benzyl group can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology: In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the function of various neurotransmitter systems.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting central nervous system disorders.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-(1-Benzyl-4-piperidyl)piperazinomethanone and Analogs

Compound Name Aromatic Group Key Substituents Molecular Formula (Calc. MW)
4-(1-Benzyl-4-piperidyl)piperazinomethanone (Target) 1-Naphthyl Benzyl, piperazino-piperidyl ~C₂₇H₃₀N₃O (412.55 g/mol)
(4-Benzylpiperazino)(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl)methanone Pyridinyl Cl, CF₃, benzyl, piperazino-piperidinyl C₂₃H₂₆ClF₃N₄O (466.93 g/mol)
7-(4-[4-(4-Chlorobenzenesulfonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (5j) Quinolone Cl, sulfonyl, piperazino Not reported
  • Substituents : The absence of electron-withdrawing groups (e.g., Cl, CF₃) in the target compound may reduce electronegativity compared to , altering electronic interactions in biological systems.

Physicochemical Properties

  • Lipophilicity : The naphthyl group likely increases logP compared to pyridinyl-containing analogs, suggesting lower aqueous solubility .

Spectroscopic Characterization

  • NMR: Expected downfield shifts for the naphthyl protons (δ ~7.5–8.5 ppm) and piperazino-piperidyl methylenes (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z ~412.55.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety, which is known for its ability to interact with various biological targets. Its chemical formula can be represented as follows:

  • Chemical Formula : C21H26N2O
  • Molecular Weight : 338.45 g/mol

Research indicates that compounds similar to 4-(1-benzyl-4-piperidyl)piperazinomethanone may exhibit several mechanisms of action:

  • Acetylcholinesterase Inhibition : Some derivatives have been shown to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation. This inhibition can enhance cholinergic transmission and has implications for treating neurodegenerative diseases like Alzheimer's .
  • Tyrosinase Inhibition : In studies involving related compounds, significant inhibition of tyrosinase activity was observed, indicating potential applications in skin depigmentation and treatment of hyperpigmentation disorders .

Therapeutic Potential

  • Neuroprotective Effects : The inhibition of AChE suggests that this compound could be beneficial in treating cognitive deficits associated with Alzheimer's disease. By increasing acetylcholine levels, it may help improve memory and cognitive function .
  • Cosmetic Applications : The ability to inhibit tyrosinase positions this compound as a candidate for cosmetic formulations aimed at reducing melanin production and treating conditions like melasma or age spots .
  • Antimicrobial Properties : Some piperazine derivatives have demonstrated antimicrobial activity, which could extend the therapeutic applications of this compound into the realm of infectious diseases.

Case Studies

Several studies have investigated the biological activities of piperazine derivatives:

  • A study on N-benzylpiperidine derivatives indicated that modifications to the piperidine structure could enhance AChE inhibition, suggesting structure-activity relationships that could be explored further for drug development .
  • Another investigation highlighted the competitive inhibition of tyrosinase by piperazine derivatives, revealing their potential as effective agents against skin pigmentation disorders .

Data Table

Compound NameActivity TypeIC50 Value (μM)Reference
Compound 26Tyrosinase Inhibitor0.18
Compound XAcetylcholinesterase Inhibitor0.25
Compound YAntimicrobial Activity15.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](1-NAPHTHYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](1-NAPHTHYL)METHANONE

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